An In-depth Technical Guide to 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (CAS 1235439-86-7)
An In-depth Technical Guide to 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (CAS 1235439-86-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer both structural rigidity and favorable pharmacokinetic profiles is paramount. 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid emerges as a significant building block in this context. The cyclobutane ring, a four-membered carbocycle, is increasingly recognized for its unique structural and conformational properties.[1] Its puckered three-dimensional structure provides a distinct advantage over more flexible linear linkers or larger cyclic systems by locking key pharmacophoric groups into specific spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.[1]
The incorporation of a cyclobutane moiety can improve metabolic stability and serve as a bioisostere for other common chemical groups like tert-butyl or isopropyl moieties.[2] This strategic substitution allows medicinal chemists to fine-tune the physicochemical properties of a lead compound, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid, detailing its synthesis, physicochemical properties, and potential applications as a key intermediate in the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral characteristics of a molecule is fundamental to its application in synthesis and drug design.
Predicted Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid, largely based on computational predictions.[3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO₂ | PubChem[3] |
| Molecular Weight | 194.20 g/mol | PubChem[3] |
| Monoisotopic Mass | 194.07431 Da | PubChem[3] |
| XLogP3 (Predicted) | 2.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
Spectroscopic Characterization (Expected)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclobutane protons. The protons on the fluorophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), likely as two multiplets due to fluorine coupling. The cyclobutane ring protons would be found in the aliphatic region (δ 2.0-3.5 ppm), with their multiplicity depending on the cis/trans stereochemistry and coupling between adjacent protons. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift (typically δ 10-12 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carboxyl carbon (around 175-180 ppm), the aromatic carbons (in the 115-165 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant), and the aliphatic carbons of the cyclobutane ring (typically in the 20-45 ppm range).
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid dimer from approximately 2500-3300 cm⁻¹.[4] A strong carbonyl (C=O) stretching absorption is expected around 1700-1725 cm⁻¹.[4] C-H stretching bands for the aromatic and aliphatic portions will appear just above and below 3000 cm⁻¹, respectively.[5] A C-F stretching vibration is also anticipated, typically in the 1000-1400 cm⁻¹ region.
Mass Spectrometry: High-resolution mass spectrometry would confirm the elemental composition. Predicted adducts include [M+H]⁺ at m/z 195.08159 and [M-H]⁻ at m/z 193.06703.[3]
Synthesis and Reaction Chemistry
While a specific documented synthesis for 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is not prevalent in peer-reviewed literature, a plausible and robust synthetic strategy can be devised based on established methodologies for constructing 1,3-disubstituted cyclobutane systems. A common approach involves a [2+2] cycloaddition reaction.
Proposed Synthetic Pathway: [2+2] Cycloaddition
A logical synthetic route would involve the [2+2] cycloaddition of 4-fluorostyrene with an appropriate ketene equivalent, followed by functional group manipulation.
Caption: Proposed synthetic route via [2+2] cycloaddition.
Experimental Protocol (Representative)
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Generation of Dichloroketene and [2+2] Cycloaddition: To a solution of 4-fluorostyrene in a suitable aprotic solvent (e.g., diethyl ether or hexane), add trichloroacetyl chloride. Cool the mixture to 0°C and add activated zinc dust portion-wise with vigorous stirring. The reaction is typically exothermic and should be maintained at a controlled temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by TLC or GC-MS.
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Work-up and Isolation of the Cycloadduct: Upon completion, the reaction mixture is filtered to remove excess zinc. The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,2-dichloro-3-(4-fluorophenyl)cyclobutan-1-one. Purification can be achieved by column chromatography.
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Reductive Dechlorination: The dichlorocyclobutanone is dissolved in acetic acid. Zinc dust is added, and the mixture is heated. This step removes the chlorine atoms to yield 3-(4-fluorophenyl)cyclobutan-1-one.
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Baeyer-Villiger Oxidation and Hydrolysis: The resulting cyclobutanone can be subjected to a Baeyer-Villiger oxidation (e.g., using m-CPBA) to form the corresponding lactone. Subsequent hydrolysis of the lactone under acidic or basic conditions will yield the target 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The cyclobutane core provides a rigid scaffold, while the carboxylic acid and fluorophenyl groups offer handles for further chemical modification.
Scaffold for Bioactive Molecules
The 1,3-disubstituted pattern of this molecule is particularly valuable for orienting functional groups in a defined spatial relationship. This is crucial for designing ligands that fit precisely into the binding pockets of proteins. Cyclobutane-containing compounds have been explored as:
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Integrin Antagonists: Integrins are cell surface receptors involved in cell adhesion and signaling. The RGD (arginine-glycine-aspartic acid) motif is a key recognition sequence for many integrins. The cyclobutane scaffold can be used to mimic the turns in peptides, presenting arginine and aspartate mimetics in the correct orientation for high-affinity binding.[6]
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Enzyme Inhibitors: The rigid nature of the cyclobutane ring can be exploited to design inhibitors that lock into the active site of an enzyme. For example, it has been used in the synthesis of hepatitis C protease inhibitors like Boceprevir.[2]
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Neurological and Psychiatric Drug Candidates: The conformational constraint offered by the cyclobutane ring can be beneficial in designing ligands for G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.
Caption: The central role of the title compound as a versatile building block.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid. Based on data for structurally related carboxylic acids, the following guidelines are recommended:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[9][10] Keep the container tightly sealed.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[11]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[11]
-
Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[11] Do not induce vomiting.[11]
-
Inhalation: If inhaled, move the person to fresh air.[11]
-
It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive safety information.
Conclusion
3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid represents a valuable and strategic building block for medicinal chemists and drug development professionals. Its rigid cyclobutane core, combined with the synthetically versatile carboxylic acid and fluorophenyl moieties, provides a powerful platform for the design and synthesis of novel therapeutic agents. The ability of the cyclobutane scaffold to impart conformational constraint and improve metabolic stability makes it an attractive alternative to more traditional chemical motifs.[1] As the demand for structurally diverse and "lead-like" molecules continues to grow, the importance of intermediates like 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid in the drug discovery pipeline is set to increase.
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Eastfine. (2026, January 29). The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7). [Link]
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PMC. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
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PMC. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. [Link]
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Carl ROTH. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. [Link]
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Carl ROTH. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. [Link]
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AFG Bioscience LLC. 1-(4-Bromophenyl)cyclobutanecarboxylic acid - SAFETY DATA SHEET. [Link]
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ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
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Thieme. 5. By Transformation of Other Cyclobutanes. [Link]
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Open Access LMU. (2019). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. [Link]
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PubChemLite. 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid (C11H11FO2). [Link]
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